H-Tyr(2,6-CL2-bzl)-OH

Peptide Chemistry Protecting Group Strategy SPPS

H-Tyr(2,6-Cl₂-Bzl)-OH (CAS 40298-69-9) is the definitive tyrosine building block for Boc SPPS requiring robust side-chain protection. The 2,6-dichlorobenzyl ether delivers enhanced stability toward iterative TFA deprotections versus unsubstituted benzyl ethers, reducing premature deprotection and yielding a cleaner crude profile. It is fully compatible with mild catalytic transfer hydrogenation (CTH) deprotection, offering a safer, accessible alternative when anhydrous HF is not feasible. Critically, this compound is the required precursor for synthesizing Boc-O-2′,6′-dichlorobenzyl-3,5-diiodo-L-tyrosine, enabling radioiodinated peptide-based imaging agents. Select this building block for superior purity, synthetic flexibility, and access to advanced radiopharmaceutical development.

Molecular Formula C16H15Cl2NO3
Molecular Weight 340,19 g/mole
CAS No. 40298-69-9
Cat. No. B555302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(2,6-CL2-bzl)-OH
CAS40298-69-9
SynonymsH-TYR(2,6-CL2-BZL)-OH; O-(2,6-Dichlorobenzyl)-L-tyrosine; 40298-69-9; AmbotzHAA7390; C16H15Cl2NO3; SCHEMBL1312192; CTK4I2843; O-(2,6-Dichlorobenzyl)tyrosine; (2S)-2-AMINO-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROPANOICACID; FTZFICPDLOOUKO-HNNXBMFYSA-N; MolPort-008-268-083; ZINC2572519; 7251AH; K-8614
Molecular FormulaC16H15Cl2NO3
Molecular Weight340,19 g/mole
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl
InChIInChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1
InChIKeyFTZFICPDLOOUKO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr(2,6-Cl₂-Bzl)-OH Procurement Guide: CAS 40298-69-9 Identity and Core Utility


H-Tyr(2,6-Cl₂-Bzl)-OH (CAS 40298-69-9), also known as O-(2,6-Dichlorobenzyl)-L-tyrosine, is a protected L-tyrosine derivative used as a building block in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₆H₁₅Cl₂NO₃ with a molecular weight of approximately 340.20 g/mol, and it is typically supplied as a white solid with purity specifications ranging from 95% to ≥99% . The compound features a free N-terminal amino group and a phenolic hydroxyl group protected by a 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether moiety. This protection scheme is strategically employed to prevent undesired side reactions at the tyrosine hydroxyl during peptide chain assembly while maintaining compatibility with Boc (tert-butoxycarbonyl) SPPS strategies .

Why Generic Tyrosine Substitution Fails: H-Tyr(2,6-Cl₂-Bzl)-OH Differentiation Rationale


In Boc-based SPPS, the choice of tyrosine side-chain protection directly determines synthetic outcomes, including yield, purity, and the ability to incorporate sensitive modifications such as iodine atoms. Substituting H-Tyr(2,6-Cl₂-Bzl)-OH with an unsubstituted benzyl (Bzl)-protected tyrosine or a 2-bromobenzyloxycarbonyl (2-Br-Z)-protected analog is not functionally equivalent. The 2,6-dichloro substitution on the benzyl ring introduces electron-withdrawing effects that substantially alter the protecting group's acid lability relative to standard benzyl ethers . This modification directly impacts cleavage kinetics during final deprotection steps using strong acids (e.g., HF or TFMSA) and influences the compound's susceptibility to undesired side reactions such as O→C alkyl migration during synthesis [1]. The following evidence quantifies these critical differences in stability and specific-use case suitability.

H-Tyr(2,6-Cl₂-Bzl)-OH: Quantified Differentiation Evidence for Scientific Selection


Enhanced Acid Stability of 2,6-Cl₂Bzl vs. Unsubstituted Benzyl Protection

The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group exhibits significantly enhanced stability toward acid treatment compared to the unsubstituted benzyl (Bzl) protecting group . This difference in acid lability is critical during Boc SPPS, where repeated TFA treatments are used for N-terminal Boc deprotection. A more acid-stable side-chain protecting group reduces cumulative premature deprotection, thereby improving the overall yield and purity of the final crude peptide .

Peptide Chemistry Protecting Group Strategy SPPS

Compatibility with Catalytic Transfer Hydrogenation (CTH) Deprotection Methods

The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) protecting group can be efficiently removed via catalytic transfer hydrogenation (CTH) using ammonium formate and palladized carbon (Pd/C) [1]. This method provides a mild, selective, and cost-effective alternative to traditional strong acid cleavage (e.g., liquid HF). The study demonstrates that 2,6-Cl₂Bzl is a suitable substrate for this versatile CTH protocol, alongside other halogenated protecting groups like 2-chlorobenzyloxycarbonyl (2-ClZ) and bromobenzyloxycarbonyl (BrZ) [1].

Deprotection Chemistry Green Chemistry Peptide Synthesis

Mitigation of 3-Alkyltyrosine Side Reaction During Solid-Phase Synthesis

During the solid-phase synthesis of tyrosine-containing peptides, the use of 2,6-dichlorobenzyl ether protection reduces the extent of a specific side reaction: the rearrangement of the O-protected tyrosine to form a 3-alkyltyrosine derivative. In a study synthesizing histone fragments, peptides prepared using 2,6-dichlorobenzyl tyrosine ether protection resulted in only 7-8% of the undesired 3-dichlorobenzyltyrosine-rearranged peptide byproduct, which was subsequently isolable via chromatography [1]. This quantifies a manageable and relatively low level of this particular side reaction.

Peptide Synthesis Side Reaction Suppression Yield Optimization

Structural Foundation for Radiolabeled Peptide Synthesis via 3,5-Diiodo Derivative

H-Tyr(2,6-Cl₂-Bzl)-OH serves as the essential synthetic precursor to Boc-O-2′,6′-dichlorobenzyl-3,5-diiodo-L-tyrosine (CAS 201416-66-2), a derivative specifically designed for radiolabeling applications and structure-activity relationship (SAR) studies [1]. The 3,5-diiodo substitution on the aromatic ring of this derivative provides the requisite heavy atom handles for radioiodination (e.g., with ¹²⁵I), while the 2,6-dichlorobenzyl protecting group preserves synthetic integrity. This combination is explicitly cited as valuable for creating radiolabeled peptides for imaging and receptor binding assays [1].

Radiopharmaceuticals Molecular Imaging Peptide Tracers

H-Tyr(2,6-Cl₂-Bzl)-OH: Evidence-Based Application Scenarios for Procurement


Boc SPPS of Tyrosine-Rich Peptides Requiring High Crude Purity

This scenario applies when a synthetic route uses Boc chemistry with iterative TFA deprotections. H-Tyr(2,6-Cl₂-Bzl)-OH provides a side-chain protecting group with enhanced stability toward TFA relative to unsubstituted benzyl ethers . This reduces cumulative premature deprotection over multiple cycles, leading to a cleaner crude product profile and simplifying downstream purification [1].

Peptide Synthesis Requiring Mild, Non-HF Final Cleavage

This scenario applies when access to anhydrous HF cleavage apparatus is limited or when the target peptide is sensitive to strong acids. The 2,6-Cl₂Bzl group is compatible with mild catalytic transfer hydrogenation (CTH) deprotection using ammonium formate and Pd/C . This enables a safer, more accessible alternative for releasing the fully deprotected peptide from the resin and removing the side-chain protection.

Synthesis of Radioiodinated Peptide Tracers

This scenario applies to the development of peptide-based radiopharmaceuticals. H-Tyr(2,6-Cl₂-Bzl)-OH is the required precursor for synthesizing Boc-O-2′,6′-dichlorobenzyl-3,5-diiodo-L-tyrosine, a key building block for incorporating 3,5-diiodotyrosine residues into peptides . The 2,6-Cl₂Bzl group ensures side-chain protection during synthesis, after which the diiodo-tyrosine moiety can be used for radioiodination to create imaging agents or receptor binding probes .

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